4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-methylpyridazin-3-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MP-10 and is a piperidine-based drug that has been studied for its potential as an analgesic and anti-inflammatory agent.
Applications De Recherche Scientifique
CGRP Receptor Antagonists Development
A significant application of structurally related compounds is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists. Research has developed a convergent, stereoselective, and economical synthesis of CGRP receptor antagonists, demonstrating the synthesis on a multikilogram scale. This indicates the importance of such compounds in therapeutic applications, particularly in targeting CGRP receptors for potential treatments of conditions like migraines and other neurologically related disorders (Reginald O. Cann et al., 2012).
Anti-Proliferative Activities Against Cancer Cell Lines
Another critical area of application for chemically related entities is in cancer research, where compounds have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds demonstrated better anti-proliferative activities than curcumin, a known anti-cancer agent. This highlights the potential of these compounds in developing new cancer therapies (I. Parveen et al., 2017).
Soluble Epoxide Hydrolase Inhibitors
Identifying inhibitors of soluble epoxide hydrolase (sEH) is another area where similar compounds have been explored. sEH inhibitors are important for their potential in treating various diseases, including cardiovascular diseases and inflammatory disorders. Research into triazine-piperidine-carboxamide inhibitors has provided insight into structural requirements for high potency and selectivity, emphasizing the relevance of these compounds in medicinal chemistry and drug development (R. K. Thalji et al., 2013).
Antimicrobial Activity and Synthetic Processes
The antimicrobial activity evaluation of new derivatives and the development of scalable and facile processes for synthesizing inhibitors for central nervous system disorders showcase the broad application of similar compounds in therapeutic agent development. These studies provide a foundation for the development of new drugs with improved efficacy and reduced side effects, indicating the significance of these compounds in advancing healthcare treatments (Daiyan Wei et al., 2016).
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-5-3-4-6-16(13)19-18(23)22-11-9-15(10-12-22)24-17-8-7-14(2)20-21-17/h3-8,15H,9-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIRZBPVJGCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.